molecular formula C7H8O5 B14347823 Methyl 4,6-dioxooxane-2-carboxylate CAS No. 92687-11-1

Methyl 4,6-dioxooxane-2-carboxylate

Cat. No.: B14347823
CAS No.: 92687-11-1
M. Wt: 172.13 g/mol
InChI Key: OPOVVSXOJZLLSW-UHFFFAOYSA-N
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Description

Methyl 4,6-dioxooxane-2-carboxylate is a cyclic keto-ester characterized by a six-membered oxane ring substituted with two ketone groups at positions 4 and 6 and a methyl ester moiety at position 2. This structure confers unique reactivity, particularly in cyclization and esterification reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

92687-11-1

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

methyl 4,6-dioxooxane-2-carboxylate

InChI

InChI=1S/C7H8O5/c1-11-7(10)5-2-4(8)3-6(9)12-5/h5H,2-3H2,1H3

InChI Key

OPOVVSXOJZLLSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)CC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dioxooxane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a di-keto ester with a suitable reagent to form the oxane ring. The reaction conditions often include the use of a base or acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dioxooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4,6-dioxooxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,6-dioxooxane-2-carboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester groups, which can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4,6-dioxooxane-2-carboxylate with structurally or functionally related compounds, including diterpenoid methyl esters, fatty acid esters, and heterocyclic analogs.

Compound Structure Key Functional Groups Applications/Properties References
This compound Cyclic oxane with 2 ketones and 1 ester Ketones (C4, C6), methyl ester (C2) Synthetic intermediate, cyclization N/A¹
Sandaracopimaric acid methyl ester (4) Diterpenoid backbone with methyl ester Carboxylic acid ester, tricyclic diterpene Antimicrobial, resin component
Torulosic acid methyl ester (6) Labdane diterpene with methyl ester Ester, hydroxyl group Plant defense, antifungal activity
E/Z-Communic acid methyl ester (8,9) Labdane diterpene with conjugated double bonds Ester, conjugated diene Resin acid, insecticidal properties
trans-13-Octadecenoic acid methyl ester Unsaturated fatty acid ester Ester, alkene chain Lipid metabolism, industrial lubricants
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine ring with chloro and methyl groups Chloro, methyl, carboxylic acid Pharmaceutical synthesis (e.g., antivirals)

¹ No direct studies on this compound were found in the provided evidence; properties inferred from structural analogs.

Key Observations:

Structural Complexity: this compound lacks the diterpenoid backbone seen in compounds like sandaracopimaric acid methyl ester (4) but shares ester functionality. Its cyclic keto groups differentiate it from linear fatty acid esters (e.g., trans-13-octadecenoic acid methyl ester) .

Reactivity: Unlike diterpenoid esters (4,6,8,9), which exhibit biological activity (e.g., antimicrobial), the keto-ester’s reactivity is likely more suited to synthetic chemistry (e.g., ketone-mediated condensations) .

Functional Group Synergy : The dual ketones in this compound contrast with the single functional groups in pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), which rely on halogen and heterocyclic motifs for bioactivity .

Research Findings and Gaps

  • Diterpenoid Methyl Esters: Compounds like sandaracopimaric acid methyl ester (4) are well-documented in plant resins, showing seasonal variation in Austrocedrus chilensis (Figure 2, ). Their biological roles (e.g., antifungal) highlight the importance of ester groups in enhancing bioavailability.
  • Synthetic Potential: The absence of data on this compound underscores a research gap. Its cyclic keto-ester structure could bridge applications between natural product chemistry (e.g., labdane diterpenes ) and synthetic methodologies (e.g., pyrimidine derivatives ).

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